3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused heterocyclic systems, combining 1,2,4-triazolo and 1,3,4-thiadiazole rings. Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a 1-(methylsulfonyl)-3-piperidinyl group and at position 6 with a 4-pyridinyl moiety.
Properties
Molecular Formula |
C14H16N6O2S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N6O2S2/c1-24(21,22)19-8-2-3-11(9-19)12-16-17-14-20(12)18-13(23-14)10-4-6-15-7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
ONVJXOCZJFQLPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the Core
Four main synthetic routes have been reported for the preparation of the triazolo-thiadiazole nucleus:
| Route | Description | Key Features | Limitations |
|---|---|---|---|
| a | Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters | Direct annulation of triazole ring on thiadiazole | Limited substrate scope |
| b | Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles (e.g., α-bromopropenone, phenacyl bromides) | Versatile, allows substitution diversity at 5-position | Requires suitable nucleophilic centers |
| c | Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds | Effective for arylidene derivatives | Substrate dependent |
| d | Ring transformation of oxadiazole-3H-thione with phenacyl bromide followed by hydrazine hydrate treatment | Alternative ring transformation approach | Multi-step, moderate yields |
Among these, Route b is the most commonly employed due to its broad applicability and ability to introduce diverse substituents at the 5-position of 4-amino-3-mercaptotriazole, which is critical for further functionalization.
Representative Cyclocondensation Procedure (Route b)
- Starting materials : 5-substituted 4-amino-1,2,4-triazole-3-thiols.
- Reagents : α-chloroacetone, α-chloroacetonitrile, phenacyl bromides, or ethyl chloroacetate.
- Catalysts : Heteropolyacids or sodium hydride.
- Solvent : Refluxing acetic acid or toluene.
- Conditions : Heating under reflux for several hours (6-10 h).
This approach yields the triazolo-thiadiazole ring system with good to excellent yields (50-90%) depending on the specific electrophile and reaction conditions.
Attachment of the 1-(Methylsulfonyl)-3-piperidinyl Group at the 3-Position
The 3-position substitution with a 1-(methylsulfonyl)-3-piperidinyl moiety involves nucleophilic substitution or coupling reactions:
- The piperidinyl derivative is prepared separately, typically by methylsulfonylation of 3-piperidinol or 3-piperidinamine.
- The methylsulfonyl-piperidine is then coupled to the triazolo-thiadiazole core activated at the 3-position, often using phosphoryl chloride (POCl₃) to activate carboxyl or related groups.
- This step is generally conducted under elevated temperatures (~110°C) in polar aprotic solvents.
- Purification is achieved by column chromatography (silica gel) using ethyl acetate/hexane mixtures, followed by HPLC to ensure purity above 95%.
Summary Table of Key Reaction Steps and Conditions
Detailed Reaction Scheme Example
Step 1: Synthesis of 5-substituted 4-amino-1,2,4-triazole-3-thiol
- Thiocarbohydrazide reacts with substituted pyridine carboxylic acids under reflux in acetic acid to form the triazole-thiol intermediate.
Step 2: Cyclocondensation with α-chloroacetone
- Intermediate reacts with α-chloroacetone in presence of heteropolyacid catalyst under reflux to form the fused triazolo-thiadiazole ring.
Step 3: Functionalization at the 3-position
- The triazolo-thiadiazole derivative is treated with phosphoryl chloride to activate the 3-position.
- The activated intermediate is then reacted with 1-(methylsulfonyl)-3-piperidinyl nucleophile to yield the target compound.
Analytical and Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradient to isolate intermediates and final product.
- High-Performance Liquid Chromatography (HPLC) : Used to confirm purity (>95%).
- Spectroscopic Characterization : FT-IR, 1D and 2D NMR (¹H, ¹³C, DEPT, HMQC, HMBC) to confirm structure.
- Mass Spectrometry : To verify molecular weight and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the urease enzyme by occupying the active site and preventing the hydrolysis of urea . Additionally, its anticancer activity may be attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolo[3,4-b][1,3,4]thiadiazoles are heavily influenced by substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound may improve metabolic stability compared to nitro (18d) or halogen (Ev17) substituents.
- Aromatic vs. Aliphatic Substituents: Piperidine (target) and furan (18d) introduce conformational flexibility, whereas rigid aryl groups (e.g., trimethoxyphenyl in Ev19) favor planar interactions with enzymes like 14-α-demethylase .
- Hydrogen Bonding: Hydroxy groups (7d) enhance solubility but may reduce bioavailability due to polarity.
Pharmacological Activities
Target Compound Hypotheses:
- The methylsulfonyl-piperidinyl group may target enzymes like sortases (Ev17) or kinases due to its polar yet bulky nature.
- The 4-pyridinyl group could facilitate interactions with heme-containing proteins, as seen in Ev22 .
Biological Activity
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound notable for its complex structure and diverse biological activities. With a molecular formula of and a molecular weight of approximately 364.5 g/mol, this compound integrates multiple functional groups that contribute to its pharmacological potential.
Structural Characteristics
The unique structural features of this compound include:
- Piperidinyl Group : Enhances solubility and bioavailability.
- Pyridinyl Group : Increases interaction with biological targets.
- Triazolo-Thiadiazole Core : Known for its diverse pharmacological properties.
Biological Activities
Research indicates that 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs possess significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cell lines through caspase activation and modulation of key proteins such as p53 and NF-κB .
- Case Studies : In vitro studies showed that derivatives of triazolo-thiadiazoles exhibited stronger cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The presence of the thiadiazole moiety has been linked to antimicrobial effects:
- Inhibition Studies : Compounds in this class have shown efficacy against various bacterial strains by disrupting cellular integrity and function .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and edema .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The specific arrangement of the piperidine and pyridine groups significantly impacts the binding affinity to biological targets.
- Comparative Analysis : Compared to related compounds without these substituents, 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole shows enhanced activity due to improved interactions with target receptors .
Research Findings Summary Table
Q & A
Q. What are the key steps in synthesizing 3-[1-(methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can yield and purity be optimized?
- Methodological Answer : The synthesis involves:
Core Formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .
Substituent Introduction : Functionalization of the core with methylsulfonyl-piperidine and pyridinyl groups via nucleophilic substitution or coupling reactions .
- Optimization Strategies :
- Use catalysts (e.g., POCl₃) to enhance electrophilicity during cyclization .
- Purify intermediates via column chromatography or recrystallization to improve purity .
- Monitor reaction progress with HPLC or TLC to minimize by-products .
Q. How is the molecular structure of this compound characterized, and what tools are essential for validation?
- Methodological Answer :
- Key Techniques :
Spectroscopy : ¹H NMR and IR for functional group identification .
Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content) .
X-ray Crystallography : Resolve spatial arrangement and planarity of the triazolothiadiazole core (e.g., dihedral angles between fused rings) .
- Example Structural Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₆O₂S₂ | |
| Molecular Weight | ~450–490 g/mol | |
| Planarity (Triazolothiadiazole) | Max. deviation: 0.013 Å |
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Reported Activities :
- Antimicrobial : Inhibition of bacterial/fungal growth via targeting lanosterol 14α-demethylase (e.g., PDB: 3LD6) .
- Anti-inflammatory : Modulation of COX-2 pathways due to sulfonyl and piperidine groups .
- Assay Recommendations :
- Use broth microdilution for MIC determination .
- Validate target engagement via enzyme inhibition assays (e.g., fluorescence-based) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Approaches :
Molecular Docking : Compare binding affinities of structural analogs to identify critical substituent interactions (e.g., methylsulfonyl group’s role in enzyme binding) .
QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
Molecular Dynamics : Simulate ligand-receptor stability to explain divergent IC₅₀ values .
- Case Study : Docking studies revealed that 3LD6 enzyme interactions are sensitive to piperidine ring conformation, explaining variability in antifungal activity .
Q. What strategies mitigate hydrolytic instability in derivatives of this compound during in vitro assays?
- Methodological Answer :
- Observed Instability : The triazolothiadiazole core degrades under physiological pH, reducing bioavailability .
- Solutions :
Prodrug Design : Mask reactive thiadiazole sulfur with acetyl or PEG groups .
Formulation : Use buffered solutions (pH 6–7) or lyophilized storage to slow hydrolysis .
Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the core .
Q. How do substituent variations at the 3- and 6-positions impact biological activity and physicochemical properties?
- Methodological Answer :
- Substituent Effects :
| Position | Group | Impact on Properties | Biological Activity Shift |
|---|---|---|---|
| 3 | Methylsulfonyl | ↑ LogP (lipophilicity) | Enhanced enzyme inhibition |
| 6 | 4-Pyridinyl | ↑ Solubility (polar interactions) | Improved cellular uptake |
- Methodology :
- Synthesize analogs via Suzuki coupling or nucleophilic substitution .
- Compare LogP (HPLC) and solubility (shake-flask method) .
Q. What experimental designs address discrepancies between in silico predictions and in vitro results?
- Methodological Answer :
- Common Discrepancies : Overestimated binding affinities in docking vs. low cellular activity.
- Solutions :
Orthogonal Assays : Combine SPR (binding kinetics) with cell-based assays (e.g., luciferase reporters) .
Metabolic Stability Testing : Use liver microsomes to identify rapid degradation .
Crystallography : Resolve co-crystal structures to validate predicted binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
